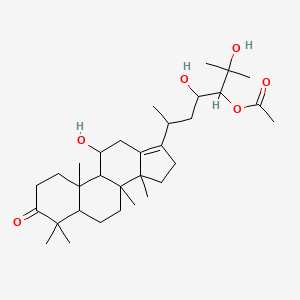

Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alisol A 24-acetate: is a triterpenoid compound isolated from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and anti-diabetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized through the acetylation of alisol A. The process involves the reaction of alisol A with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity.

Industrial Production Methods: Industrial production of alisol A 24-acetate primarily involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify alisol A 24-acetate .

Analyse Des Réactions Chimiques

Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alisol A 24-aldehyde.

Reduction: Reduction reactions can convert alisol A 24-acetate to its corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Alisol A 24-aldehyde.

Reduction: Alisol A 24-alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Alisol A 24-acetate is used as a reference compound in the quality control of Alisma orientale extracts. It also serves as a starting material for the synthesis of other bioactive triterpenoids .

Biology: In biological research, alisol A 24-acetate is studied for its effects on lipid metabolism, inflammation, and cell apoptosis. It has shown potential in modulating pathways involved in these processes .

Medicine: Alisol A 24-acetate exhibits promising therapeutic effects in the treatment of non-alcoholic fatty liver disease, osteoporosis, and cerebral ischemia-reperfusion injury. Its anti-inflammatory and anti-apoptotic properties are particularly beneficial in these contexts .

Industry: In the pharmaceutical industry, alisol A 24-acetate is explored for its potential as a lead compound in drug development. Its diverse biological activities make it a valuable candidate for further investigation .

Mécanisme D'action

Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Pathway: It activates AMPK, leading to increased glucose uptake and lipid metabolism.

PI3K/AKT Pathway: It regulates the PI3K/AKT pathway, contributing to its neuroprotective effects.

Inflammatory Pathways: It inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Comparaison Avec Des Composés Similaires

Alisol B 23-acetate: Another triterpenoid from Alisma orientale with similar biological activities but different structural features.

Uniqueness: Alisol A 24-acetate is unique due to its specific acetylation at the 24th position, which enhances its stability and bioactivity compared to its non-acetylated counterpart . Its ability to modulate multiple pathways and its diverse therapeutic potential make it a compound of significant interest in scientific research and drug development .

Propriétés

Formule moléculaire |

C32H52O6 |

|---|---|

Poids moléculaire |

532.8 g/mol |

Nom IUPAC |

[2,4-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-3-yl] acetate |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3 |

Clé InChI |

WXHUQVMHWUQNTG-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B12459491.png)

![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)

![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)

![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)

![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)

![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate](/img/structure/B12459527.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide](/img/structure/B12459544.png)

![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12459559.png)